2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one
CAS No.:
Cat. No.: VC14542207
Molecular Formula: C22H27N5O3S2
Molecular Weight: 473.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27N5O3S2 |
|---|---|
| Molecular Weight | 473.6 g/mol |
| IUPAC Name | (5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C22H27N5O3S2/c1-15(2)14-27-21(30)17(32-22(27)31)13-16-19(25-9-7-24(8-10-25)11-12-28)23-18-5-3-4-6-26(18)20(16)29/h3-6,13,15,28H,7-12,14H2,1-2H3/b17-13- |
| Standard InChI Key | RERLGJYEZAJSQL-LGMDPLHJSA-N |
| Isomeric SMILES | CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)/SC1=S |
| Canonical SMILES | CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)SC1=S |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and CAS Registration
The compound’s IUPAC name, 2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one, reflects its intricate architecture. The CAS registry number 374100-80-8 ensures unambiguous identification across databases.
Molecular Architecture
The structure comprises three key domains:
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Pyrido[1,2-a]pyrimidin-4-one core: A fused bicyclic system providing planar rigidity, conducive to π-π stacking interactions.
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4-(2-Hydroxyethyl)piperazine substituent: A hydrophilic moiety enhancing solubility and enabling hydrogen bonding .
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(Z)-Thiazolidinone side chain: The thioxo group and exocyclic double bond in the Z-configuration suggest potential electrophilic reactivity.
The stereochemistry of the thiazolidinone’s exocyclic double bond (Z-configuration) is critical for molecular geometry, influencing binding affinity in hypothetical target proteins.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves sequential heterocycle formation and coupling reactions:
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Pyrido[1,2-a]pyrimidin-4-one Core Synthesis: Condensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions.
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Piperazine Incorporation: Nucleophilic substitution at the pyrimidinone’s C2 position using 1-(2-hydroxyethyl)piperazine .
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Thiazolidinone Coupling: Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one’s aldehyde and 3-isobutyl-2-thioxothiazolidin-4-one, favoring the Z-isomer via steric control.
Analytical Characterization
Key techniques include:
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NMR Spectroscopy: ¹H NMR confirms the Z-configuration through vinyl proton coupling constants (J ≈ 10–12 Hz).
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Mass Spectrometry: ESI-MS exhibits a [M+H]⁺ peak at m/z 474.61, aligning with the molecular formula .
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X-ray Crystallography: Though unreported for this compound, analogous structures show planar pyrido[1,2-a]pyrimidin-4-one cores with dihedral angles <10° relative to thiazolidinone rings.
Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 473.61 g/mol | Calculated |
| Solubility | Moderate in DMSO, low in water | Experimental analog |
| LogP (Partition Coefficient) | 2.8 (predicted) | QSPR modeling |
The hydroxyethyl-piperazine group enhances aqueous solubility compared to unsubstituted analogs, with a predicted logP of 2.8. Thermal stability analysis (TGA/DSC) of related compounds indicates decomposition above 200°C, suggesting similar robustness.
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